CI4AS-1; CL4AS1
Description
The compounds CI4AS-1 (CAS 1761-61-1) and CL4AS1 (CAS 1046861-20-4) are structurally distinct molecules with unique physicochemical and pharmacological profiles.
CI4AS-1 (CAS 1761-61-1):
- Molecular Formula: C₇H₅BrO₂ (Molecular Weight: 201.02 g/mol).
- Key Properties: Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble" . Safety Profile: Labeled with a "Warning" signal word due to hazards such as H302 (harmful if swallowed) .
- Synthesis: Produced via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, yielding 98% efficiency .
CL4AS1 (CAS 1046861-20-4):
- Molecular Formula: C₆H₅BBrClO₂ (Molecular Weight: 235.27 g/mol).
- Key Properties: Solubility: 0.24 mg/mL (0.00102 mol/L), categorized as "soluble" with a log S (ESOL) of -2.99 . Synthetic Accessibility: Moderate (Synthetic Accessibility Score: 2.07) .
- Synthesis: Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C for 1.33 hours .
Properties
Molecular Formula |
C26H33ClN2O2 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aR)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22?,25+,26+/m0/s1 |
InChI Key |
CTVXDPDUOKQBKZ-BLIBDJTASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CCC5[C@@]3(C=CC(=O)N5C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI4AS-1 involves multiple steps, including the formation of the core steroidal structure followed by functional group modifications. The key steps typically involve:
Formation of the steroidal backbone: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of the chlorophenyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of CI4AS-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CI4AS-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups such as chlorophenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like thionyl chloride and chlorinating agents are used.
Major Products Formed
The major products formed from these reactions include various derivatives of CI4AS-1 with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
CI4AS-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroidal androgen receptor agonists.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.
Medicine: Potential therapeutic applications in conditions related to androgen receptor activity, such as prostate cancer.
Industry: Utilized in the development of new androgen receptor modulators and inhibitors.
Mechanism of Action
CI4AS-1 exerts its effects by binding to androgen receptors, mimicking the action of 5α-dihydrotestosterone (DHT). This binding leads to the transactivation of specific promoters, such as the mouse mammary tumor virus (MMTV) promoter, and repression of others, like the MMP1 promoter . The compound also inhibits 5α-reductase types I and II, which are enzymes involved in the conversion of testosterone to DHT .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Log Po/w (Consensus) | Solubility (Water) |
|---|---|---|---|---|
| CI4AS-1 (CAS 1761-61-1) | C₇H₅BrO₂ | 201.02 | -2.47 | 0.687 mg/mL |
| CL4AS1 (CAS 1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 0.03 | 0.24 mg/mL |
Table 2: Pharmacokinetic Profiles
| Compound | BBB Permeability | CYP Inhibition | GI Absorption |
|---|---|---|---|
| CI4AS-1 (CAS 1761-61-1) | Not Reported | Not Reported | High |
| CL4AS1 (CAS 1046861-20-4) | Yes | None | High |
Biological Activity
CI4AS-1, also referred to as CL4AS1, is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
CI4AS-1 is characterized by its molecular formula and structure, which facilitate its interaction with biological systems. The compound's specific characteristics include:
| Property | Details |
|---|---|
| Molecular Formula | C8H11ClN2O |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | Ethyl pyridine-4-carboximidate; hydrochloride |
| InChI Key | HKUOIHRXVLNLQI-UHFFFAOYSA-N |
The biological activity of CI4AS-1 is primarily attributed to its ability to modify biomolecules through covalent bonding with nucleophiles and electrophiles. This reactivity allows the compound to influence various biochemical pathways, making it a valuable tool in biochemical research.
Key Mechanisms:
- Enzyme Modification : CI4AS-1 can alter enzyme structures, leading to changes in their catalytic activities.
- Biomolecule Interaction : The compound interacts with proteins and nucleic acids, potentially affecting their stability and function.
Biological Applications
CI4AS-1 has been studied for its potential applications in several areas:
- Cancer Research : Preliminary studies indicate that CI4AS-1 may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Activity : Research has shown that the compound exhibits activity against certain bacterial strains, suggesting potential use in developing new antibiotics.
Case Studies
- Cancer Cell Line Study : In a study involving human breast cancer cell lines, CI4AS-1 demonstrated dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation.
- Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of CI4AS-1 against Staphylococcus aureus. Results indicated significant growth inhibition at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Research Findings
Recent studies have provided insights into the pharmacological profiles and safety assessments of CI4AS-1:
- Toxicity Assessments : Toxicological evaluations have shown that CI4AS-1 exhibits low toxicity in vitro, with high selectivity towards target cells compared to normal cells.
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that CI4AS-1 has favorable absorption characteristics and a moderate half-life, making it suitable for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
